molecular formula C15H13ClN4OS2 B10809725 N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No.: B10809725
M. Wt: 364.9 g/mol
InChI Key: NVMVTCBDIASTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a heterocyclic acetamide derivative featuring a thieno[2,3-d]pyrimidine core linked via a sulfanyl group to an acetamide moiety. The pyridin-2-yl group at the acetamide nitrogen is substituted with a chlorine atom at the 5-position, while the thienopyrimidine ring carries an ethyl group at the 6-position.

Properties

Molecular Formula

C15H13ClN4OS2

Molecular Weight

364.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C15H13ClN4OS2/c1-2-10-5-11-14(18-8-19-15(11)23-10)22-7-13(21)20-12-4-3-9(16)6-17-12/h3-6,8H,2,7H2,1H3,(H,17,20,21)

InChI Key

NVMVTCBDIASTEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

  • Molecular Formula : C14H14ClN3OS
  • Molecular Weight : 307.79 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation by targeting tyrosine kinase pathways, which are often dysregulated in cancer cells.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction in cytokine levels
Kinase InhibitionTargeting specific kinases (e.g., IRAK)

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted by demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a moderate level of potency.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, as reported by . This suggests that it may serve as a potential therapeutic agent for cancer treatment.
  • Inflammation Studies : In an experimental model of inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, highlighting its anti-inflammatory properties ( ). These findings suggest potential applications in treating inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide exhibit significant antimicrobial properties. These compounds are often evaluated for their effectiveness against various bacterial strains, including resistant strains like MRSA.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several sulfanylacetamides against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated minimal inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundMIC (μmol/L)Bacterial Strain
This compound15.62 - 31.25MRSA

Anticancer Potential

This compound is also being investigated for its anticancer properties. Compounds in this class have shown potential in inhibiting cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Effects

In vitro studies have reported the compound's effectiveness against several cancer types. The GI50 values indicate the concentration required to inhibit cell growth by 50%.

CompoundGI50 (nM)Cancer Cell Line
This compound38 - 54Various

Synthesis and Chemical Modifications

The synthesis of this compound involves multi-step synthetic routes that require careful optimization for yield and purity:

  • Step 1 : Formation of the pyridine and thienopyrimidine components.
  • Step 2 : Coupling reactions to create the sulfanylacetamide structure.
  • Step 3 : Purification through chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a potential leaving group in nucleophilic substitution reactions. This reactivity is exploited to modify the molecule’s structure for enhanced biological activity or further derivatization.

Example Reaction :
Replacement of the sulfanyl group with amines or alkoxides under basic conditions:

R-SH+NuR-Nu+HS\text{R-SH} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{HS}^-

Conditions :

  • Triethylamine (TEA) as a base

  • Polar aprotic solvents (e.g., DMF, THF) at 50–60°C

Applications :

  • Synthesis of thioether derivatives for pharmacological screening.

Oxidation to Sulfoxides and Sulfones

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, which can alter electronic properties and binding affinities.

Reagents and Conditions :

Oxidizing AgentProductReaction TimeYieldSource
m-CPBA (meta-chloroperbenzoic acid)Sulfoxide2–4 hours (RT)75–85%
H2_2O2_2/AcOHSulfone6–8 hours (reflux)60–70%

Mechanistic Insight :

  • Electron-deficient thieno[2,3-d]pyrimidine enhances sulfur’s susceptibility to oxidation .

Palladium-Catalyzed Cross-Coupling Reactions

The thieno[2,3-d]pyrimidine core participates in Suzuki-Miyaura or Stille couplings for functionalization at the 4-position.

Example :
Suzuki coupling with arylboronic acids:

Thienopyrimidine-Br+Ar-B(OH)2Pd(PPh3)4Thienopyrimidine-Ar\text{Thienopyrimidine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Thienopyrimidine-Ar}

Conditions :

  • Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base, DME/H2_2O solvent

  • Microwave irradiation (100°C, 30 min) for accelerated kinetics

Applications :

  • Introduction of aryl/heteroaryl groups to modulate solubility or target selectivity .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions :

  • Acidic : 6M HCl, reflux, 12 hours → Carboxylic acid

  • Basic : NaOH (2M), ethanol/H2_2O, 60°C → Carboxylate salt

Analytical Monitoring :

  • Progress tracked via HPLC (C18 column, acetonitrile/water gradient) .

Functionalization of the Pyridine Ring

The 5-chloropyridin-2-yl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron withdrawal by the chlorine atom.

Example :
Replacement of chlorine with amines:

Ar-Cl+RNH2CuI, K2CO3Ar-NHR\text{Ar-Cl} + \text{RNH}_2 \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Ar-NHR}

Conditions :

  • CuI catalyst, DMF, 100°C

  • Yields: 50–80% depending on amine nucleophilicity

Photochemical Reactions

The thieno[2,3-d]pyrimidine system exhibits photostability under UV light but can undergo [2+2] cycloadditions in the presence of dienophiles.

Key Findings :

  • Limited reactivity under UV-A (365 nm) due to conjugation stabilization .

  • Enhanced reactivity with maleic anhydride under UV-C (254 nm) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYieldReference
Nucleophilic SubstitutionTEA, DMF, 60°CThioether derivatives70–85%
Oxidation (S→SO)m-CPBA, RTSulfoxide75–85%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3Aryl-thienopyrimidine65–90%
Hydrolysis (Acidic)6M HCl, refluxCarboxylic acid80–90%

Mechanistic and Synthetic Insights

  • Steric Effects : The 6-ethyl group on the thienopyrimidine ring hinders electrophilic substitution but facilitates radical reactions.

  • Solvent Influence : DMF enhances reaction rates in nucleophilic substitutions due to its high polarity .

  • Catalytic Systems : Pd(OAc)2_2/XPhos outperforms Pd(PPh3_3)4_4 in couplings with electron-deficient boronic acids .

Comparison with Similar Compounds

Compound 1 : N-(4-Chlorophenyl)-2-(2-Methyl-6-Phenylthieno[2,3-d]Pyrimidin-4-yl)Sulfanylacetamide (CAS 496023-43-9)

  • Substituents: Acetamide nitrogen: 4-chlorophenyl. Thienopyrimidine: 2-methyl and 6-phenyl groups.
  • Implications: The 4-chlorophenyl group may enhance π-π stacking interactions in hydrophobic protein pockets.

Compound 2 : N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-(5,6-Dimethyl-4-Oxo-3-Propenylthieno[2,3-d]Pyrimidin-2-yl)Sulfanylacetamide (CAS 765290-50-4)

  • Substituents: Acetamide nitrogen: 4-chloro-2-methoxy-5-methylphenyl (multifunctional aryl group). Thienopyrimidine: 5,6-dimethyl, 4-oxo, and 3-propenyl groups.
  • The propenyl group may confer conformational flexibility, while the methoxy and methyl substituents could improve metabolic stability .

Compound 3 : 2-[5-(5-Methylfuran-2-yl)-4-Oxo-3-Phenylthieno[2,3-d]Pyrimidin-2-yl]Sulfanyl-N-Naphthalen-1-ylacetamide (CAS 379236-43-8)

  • Substituents: Acetamide nitrogen: naphthalen-1-yl. Thienopyrimidine: 5-methylfuran-2-yl, 4-oxo, and 3-phenyl groups.
  • The methylfuran moiety may engage in dipole-dipole interactions or act as a bioisostere for aromatic rings .

Compound 4 : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide

  • Substituents :
    • Acetamide nitrogen: 4-methylpyridin-2-yl.
    • Pyrimidine: 4,6-dimethyl groups.
  • Implications :
    • The pyrimidine core lacks the fused thiophene ring, reducing aromatic surface area and possibly weakening interactions with planar binding sites.
    • Methyl groups on the pyrimidine may enhance metabolic stability compared to bulkier substituents .

Q & A

Q. What methodologies are recommended for analyzing conflicting data in reaction mechanism studies?

  • Methodological Answer : Combine experimental and computational evidence:
  • Isotopic labeling (e.g., ³⁵S in the sulfanyl group) to track bond cleavage/formation.
  • Kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms.
  • Compare with DFT-predicted intermediates, as done in ICReDD’s reaction path studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.